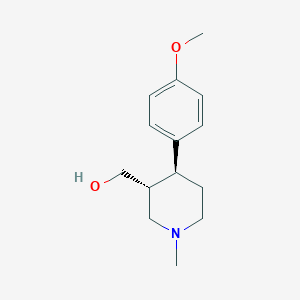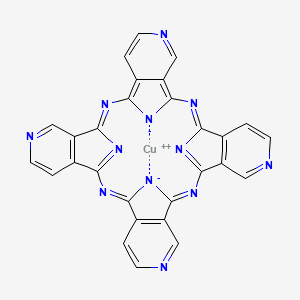
(E)-2-(4-氯苯基)-3-苯基丙烯腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of compounds similar to "(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile" involves Knoevenagel condensation reactions, which are crucial for forming the acrylonitrile functional group. An example includes the synthesis of related compounds through the reaction of specific phenyl and chlorophenyl groups in the presence of catalytic conditions, demonstrating the versatility of this approach in synthesizing acrylonitrile derivatives with varied substituents (Kazici et al., 2016).
Molecular Structure Analysis
The molecular structure of acrylonitrile derivatives is characterized by X-ray crystallography, revealing details about their geometrical configuration, such as bond lengths and angles. For instance, studies have shown that these compounds can exhibit different isomeric forms, with their molecular geometry significantly influencing their physical and chemical properties (Tammisetti et al., 2018).
Chemical Reactions and Properties
Acrylonitrile derivatives undergo various chemical reactions, highlighting their reactivity and potential for further chemical modification. For example, their interaction with amines can lead to significant color changes, indicating the formation of ion pairs through proton transfer reactions. This reactivity is essential for understanding the compound's behavior in different chemical environments and for developing new materials with desired properties (Nakayama et al., 1991).
Physical Properties Analysis
The physical properties of these compounds, such as crystalline structure and solubility, are closely related to their molecular configuration. Crystallographic studies provide insights into the solid-state arrangements, which can influence the material's stability and solubility. Understanding these properties is crucial for the compound's application in various fields, including material science and pharmaceuticals (Lastovickova et al., 2018).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are influenced by the compound's electronic structure, as evidenced by density functional theory (DFT) studies. These investigations reveal the compound's potential energy surface, charge distribution, and reactive sites, which are vital for predicting its behavior in chemical reactions and its potential as a building block for more complex molecules (Adole et al., 2020).
科学研究应用
查尔酮衍生物,包括类似(E)-2-(4-氯苯基)-3-苯基丙烯腈的化合物,已被研究其光学性质。它们展现出有望用于半导体器件的特性,因为其非线性光学(NLO)活性和热稳定性,使其适用于电子应用 (Shkir et al., 2019)。
一系列取代的3-苯基-2-芳基丙烯腈,包括类似化合物,已被合成和表征。这些化合物由于不同的取代基而显示出不同的电子性质,这可能影响它们在电子材料中的潜在应用 (Percino et al., 2011)。
某些丙烯腈衍生物已被研究其潜在的抗菌活性。例如,具有2-[5-(4-氯苯基)-4,5-二氢-1,2-噁唑-3-基]片段的化合物已显示出对各种细菌菌株的有希望的结果,表明它们在医药应用中的潜在用途 (Mehta, 2016)。
对(E)-3-(4-氯苯基)-1-(4-氟苯基)丙-2-烯-1-酮的分子结构和电子性质的研究,这是一种结构类似于(E)-2-(4-氯苯基)-3-苯基丙烯腈的化合物,为其作为非线性光学应用材料的潜力提供了见解 (Najiya et al., 2014)。
化合物(E)-3-(4-氯苯基)-1-(2-羟基苯基)丙-2-烯-1-酮,结构类似,已被探索其几何、电子性质和化学反应性。其在各种化学和材料科学应用中的潜力已被强调 (Adole et al., 2020)。
安全和危害
This would involve studying the compound’s toxicity, flammability, environmental impact, and other safety-related properties.
未来方向
This would involve discussing potential future research directions, such as new synthesis methods, applications, or studies into the compound’s properties or effects.
属性
IUPAC Name |
(E)-2-(4-chlorophenyl)-3-phenylprop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN/c16-15-8-6-13(7-9-15)14(11-17)10-12-4-2-1-3-5-12/h1-10H/b14-10- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJGLLZWUWIKTAG-UVTDQMKNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C2=CC=C(C=C2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-Chlorophenyl)-3-phenylacrylonitrile | |
CAS RN |
16610-81-4 |
Source


|
| Record name | E-α-(4-Chlorophenyl)cinnamonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(±)-1'-(2-Aminoethyl)-3',4'-dihydro-7'-methoxy-spiro[cyclopentane-1,2'(1'H)-naphthalen]-1'-ol](/img/no-structure.png)




